Glycine sodium salt hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

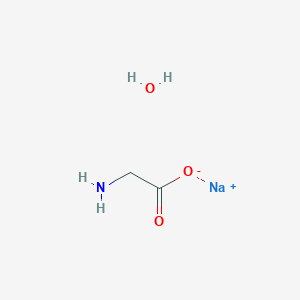

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-aminoacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJQGPVMMRXSQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635459 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-76-3 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the molecular weight of glycine sodium salt hydrate

An in-depth analysis of the molecular weight of glycine (B1666218) sodium salt and its hydrated form is crucial for researchers in drug development and various scientific fields. This guide provides a detailed breakdown of its molecular properties, including calculation methods and relevant data presented in a clear, tabular format for ease of comparison.

Molecular Composition and Weight

Glycine sodium salt is the sodium salt of the amino acid glycine. Its chemical formula is H₂NCH₂CO₂Na.[1][2][3] This compound can exist in an anhydrous (water-free) state or as a hydrate (B1144303), where water molecules are incorporated into its crystal structure. The general formula for the hydrate is H₂NCH₂CO₂Na · xH₂O, where 'x' denotes a variable number of water molecules.[2][3]

The molecular weight of the anhydrous form is consistently reported as 97.05 g/mol .[1][3][4] The molecular weight of the hydrated form depends on the number of water molecules present. A common form is the monohydrate, which has the formula C₂H₆NNaO₃.[5]

Calculation of Molecular Weights

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The atomic weights used for this calculation are:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sodium (Na): 22.990 u

Anhydrous Glycine Sodium Salt (C₂H₄NNaO₂): (2 x 12.011) + (4 x 1.008) + (1 x 14.007) + (1 x 22.990) + (2 x 15.999) = 97.049 g/mol

Water (H₂O): (2 x 1.008) + (1 x 15.999) = 18.015 g/mol

Glycine Sodium Salt Monohydrate (C₂H₄NNaO₂ · H₂O): 97.049 + 18.015 = 115.064 g/mol

Summary of Molecular Weight Data

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Reported Molecular Weight ( g/mol ) |

| Anhydrous Glycine Sodium Salt | C₂H₄NNaO₂ | 97.049 | 97.05[1][3][4] |

| Glycine Sodium Salt Monohydrate | C₂H₆NNaO₃ | 115.064 | Not explicitly found |

Experimental Determination of Molecular Weight

A standard method for determining the molecular weight of a compound like glycine sodium salt hydrate is Mass Spectrometry .

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile. A low concentration (e.g., 10 µM) is used to avoid cluster formation.

-

Infusion: The sample solution is infused into the electrospray ionization source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. For glycine sodium salt, this would likely result in the detection of the sodium adduct of glycine, [Gly + Na]⁺, or the intact salt in solution.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion of the anhydrous salt or its adducts allows for the determination of its molecular weight. The presence of water in the hydrate would typically be lost during the ionization process, so this method primarily determines the mass of the anhydrous compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the anhydrous and hydrated forms of glycine sodium salt.

References

An In-Depth Technical Guide to the Chemical Properties of Glycine Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of glycine (B1666218) sodium salt hydrate (B1144303). The information is intended to support research, development, and application of this compound in various scientific fields, including drug development and biochemical studies. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key protocols.

Introduction

Glycine sodium salt hydrate is the sodium salt of glycine, the simplest proteinogenic amino acid. It is a versatile compound utilized in a range of applications, from a buffering agent in biochemical and electrophoretic systems to a component in pharmaceutical formulations.[1][2] Its zwitterionic nature at physiological pH and the buffering capacity of the glycine component make it a valuable tool in maintaining stable experimental conditions.[3] Furthermore, as a derivative of glycine, it is implicated in various biological processes, including neurotransmission and metabolic regulation.[4][5] This guide will delve into the fundamental chemical and physical characteristics of this compound, providing a robust resource for its effective use in a laboratory and developmental setting.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below. These tables provide a quick reference for researchers and professionals working with this compound.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Sodium glycinate (B8599266) hydrate, Aminoacetic acid sodium salt hydrate | [2] |

| CAS Number | 207300-76-3 | [3] |

| Molecular Formula | C₂H₄NNaO₂ · xH₂O | [3] |

| Molecular Weight | 97.05 g/mol (anhydrous basis) | [3] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 197-201 °C (decomposes) | [6] |

| Thermal Decomposition | Begins around 200-230 °C for glycine | [6] |

Solubility and Solution Properties

| Property | Value | Reference(s) |

| Solubility in Water | Highly soluble; >500 g/L at 20°C | [7] |

| Solubility in Methanol | 60 g/L at 20°C | [7] |

| pH of Aqueous Solution | Alkaline; a 0.1 M solution has a pH around 10.6 | [8] |

| Density of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the density is approximately 1.07 g/cm³. | [4] |

| Viscosity of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the viscosity is approximately 1.5 mPa·s. | [4] |

| Refractive Index of Aqueous Solutions | Increases with concentration and decreases with temperature. For a 2.0 M solution at 303.15 K, the refractive index is approximately 1.36. | [4] |

Stability and Reactivity

| Property | Description | Reference(s) |

| Stability | Stable under normal ambient and dry conditions. | |

| Reactivity | Reacts with strong oxidizing agents. Aqueous solutions can absorb carbon dioxide from the air. | |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sodium oxides. | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in a common biochemical buffer.

Synthesis of this compound

This protocol describes a straightforward laboratory-scale synthesis of this compound by neutralizing glycine with sodium hydroxide (B78521).

Materials:

-

Glycine (C₂H₅NO₂)

-

Sodium hydroxide (NaOH), pellets or a standardized solution (e.g., 1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

pH meter or pH indicator strips

-

Rotary evaporator (optional)

-

Crystallizing dish

Procedure:

-

Dissolution of Glycine: In a beaker, dissolve a known molar amount of glycine in a minimal amount of deionized water with stirring. For example, dissolve 7.51 g (0.1 mol) of glycine in approximately 100 mL of deionized water.

-

Neutralization: Slowly add a stoichiometric amount of sodium hydroxide to the glycine solution while continuously monitoring the pH. If using solid NaOH, add 4.00 g (0.1 mol). If using a 1 M NaOH solution, add 100 mL. The addition should be done portion-wise or dropwise to control the exothermic reaction and to avoid overshooting the equivalence point.

-

pH Adjustment: Continue adding NaOH until the pH of the solution reaches approximately 10-11, indicating the complete conversion of glycine to its sodium salt.

-

Concentration: If a solid product is desired, the water can be removed by evaporation. A rotary evaporator is recommended for efficient and gentle solvent removal. Alternatively, the solution can be heated gently in a fume hood to reduce the volume.

-

Crystallization: Once the solution is concentrated, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Seeding with a small crystal of glycine sodium salt can facilitate this process.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining impurities and water. Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the final this compound product.

Purification by Recrystallization

This protocol outlines the purification of this compound using a standard recrystallization technique.

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot deionized water required for complete dissolution. Heat the mixture gently on a hot plate while stirring to facilitate dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven at a low temperature.

Quantitative Analysis by Titration

This protocol describes a simple acid-base titration to determine the purity of a synthesized batch of glycine sodium salt.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Burette, stand, and clamp

-

Erlenmeyer flask

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample of the this compound (e.g., 0.2-0.3 g) and dissolve it in approximately 50 mL of deionized water in an Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink, indicating its basic nature.

-

Titration: Fill a burette with the standardized HCl solution. Titrate the glycine sodium salt solution with the HCl until the pink color just disappears. This is the endpoint of the titration.

-

Calculation: Record the volume of HCl used. The purity of the glycine sodium salt can be calculated using the following formula: Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × Molar mass of Glycine Sodium Salt ( g/mol )) / (Mass of sample (g)) × 100

Preparation of a Glycine-NaOH Buffer (0.1 M, pH 10.0)

This protocol details the preparation of a commonly used glycine-NaOH buffer.

Materials:

-

Glycine (C₂H₅NO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Glycine: To a 1 L volumetric flask, add approximately 800 mL of deionized water. Add 7.51 g of glycine and stir until completely dissolved.

-

Adjust pH: While monitoring with a calibrated pH meter, slowly add a 1 M NaOH solution dropwise until the pH of the solution reaches 10.0.

-

Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to the 1 L mark of the volumetric flask.

-

Mixing and Storage: Invert the flask several times to ensure the buffer is homogenous. Store the buffer in a tightly sealed container at room temperature or 4°C.

Signaling and Metabolic Pathways

Glycine, the parent compound of glycine sodium salt, is a key molecule in several biological pathways. The following diagrams, created using the DOT language, illustrate its roles in neurotransmission and metabolism.

Glycinergic Signaling Pathway

This diagram illustrates the role of glycine as an inhibitory neurotransmitter in the central nervous system.

Caption: Glycine's role as an inhibitory neurotransmitter.

Key Metabolic Pathways Involving Glycine

This diagram outlines the central role of glycine in several key metabolic processes.

References

- 1. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]

- 2. This compound - [sigmaaldrich.com]

- 3. scialert.net [scialert.net]

- 4. Sodium glycinate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formaldehyde - Wikipedia [en.wikipedia.org]

- 8. Sodium glycinate | 6000-44-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Glycine Sodium Salt Hydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of glycine (B1666218) sodium salt hydrate (B1144303), a compound of interest in various research and development fields, including its use as a buffer component and in peptide synthesis. This document outlines a standard laboratory-scale synthetic protocol, methods for characterization, and relevant quantitative data.

Introduction

Glycine, the simplest amino acid, and its salts are fundamental components in numerous biological and chemical processes. Glycine sodium salt hydrate is the water-soluble, hydrated form of the sodium salt of glycine. Its primary utility in a research context is in the preparation of buffer solutions for electrophoresis and chromatography, and as a raw material in organic synthesis. This guide details a reliable method for the synthesis of this compound via the neutralization of glycine with sodium hydroxide (B78521).

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between glycine and sodium hydroxide in an aqueous solution. The resulting salt is then isolated as a hydrated crystalline solid.

Experimental Protocol: Neutralization and Crystallization

This protocol describes the synthesis of this compound from glycine and sodium hydroxide.

Materials:

-

Glycine (C₂H₅NO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

pH meter

-

Heating mantle or hot plate

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Desiccator

Procedure:

-

Dissolution of Glycine: In a 250 mL beaker, dissolve 15.0 g of glycine in 100 mL of deionized water with gentle heating and stirring.

-

Preparation of Sodium Hydroxide Solution: In a separate beaker, carefully prepare a 1 M solution of sodium hydroxide by dissolving 8.0 g of NaOH in 200 mL of deionized water.

-

Neutralization: Slowly add the 1 M sodium hydroxide solution to the glycine solution while stirring continuously. Monitor the pH of the mixture using a pH meter. Continue adding the NaOH solution until the pH of the solution reaches approximately 10.0. This indicates the complete neutralization of glycine.

-

Concentration: Transfer the resulting sodium glycinate (B8599266) solution to a round-bottom flask and concentrate the solution using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained at 50-60°C. Concentrate the solution until its volume is reduced to about one-third of the initial volume.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish. To induce crystallization, slowly add an equal volume of ethanol to the concentrated aqueous solution while stirring.

-

Isolation and Washing: Allow the solution to stand at room temperature for several hours, and then in a refrigerator at 4°C overnight to facilitate complete crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the collected crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) at room temperature to obtain the final this compound product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₂H₄NNaO₂·xH₂O |

| Molecular Weight | 97.05 g/mol (anhydrous basis) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine and carboxylate functional groups. The absence of a broad carboxylic acid O-H stretch (typically around 3000 cm⁻¹) and the presence of a strong carboxylate (COO⁻) asymmetric stretching band around 1610 cm⁻¹ would confirm salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (D₂O): The proton NMR spectrum in D₂O is expected to show a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift will be different from that of glycine in its zwitterionic form.

-

¹³C NMR (D₂O): The carbon NMR spectrum in D₂O will show two distinct signals corresponding to the methylene carbon and the carboxylate carbon.

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the chemical transformation involved.

An In-depth Technical Guide to the Structure and Formulation of Glycine Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) sodium salt, also known as sodium glycinate (B8599266), is the simplest amino acid salt, derived from the neutralization of glycine with a sodium base. It is a versatile compound utilized across various industries, including pharmaceuticals, food, and personal care. In the pharmaceutical sector, it serves as a buffering agent, stabilizer, and a component in parenteral nutrition formulations.[1][2] Its hydrated form is of particular interest due to its stability and solubility characteristics. This guide provides a comprehensive overview of the structure, formulation, and experimental analysis of glycine sodium salt hydrate (B1144303).

Structure and Physicochemical Properties

Glycine sodium salt is a white to yellowish crystalline powder that is hygroscopic and readily soluble in water.[3][4] The anhydrous form has the chemical formula C₂H₄NNaO₂, and its hydrated form is represented as C₂H₄NNaO₂ · xH₂O.

Chemical Structure

The chemical structure of glycine sodium salt consists of the glycinate anion and a sodium cation. The IUPAC name is sodium 2-aminoacetate.

-

Molecular Formula (Anhydrous): C₂H₄NNaO₂[5]

-

Molecular Weight (Anhydrous): 97.05 g/mol [5]

-

CAS Numbers: 6000-44-8 (anhydrous)[4], 207300-76-3 (hydrate)[6]

-

SMILES Notation: C(C(=O)[O-])N.[Na+][7]

Crystal Structure

For related compounds, the crystal structure of glycine sodium nitrate (B79036) has been determined to be monoclinic.[9] The study of glycine crystallization in the presence of sodium chloride has also been investigated, revealing that NaCl can stabilize the metastable β-polymorph of glycine.[10]

Physicochemical Properties

A summary of the key physicochemical properties of glycine sodium salt and its aqueous solutions is presented in Table 1.

Table 1: Physicochemical Properties of Glycine Sodium Salt Hydrate

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [3] |

| Molecular Formula | C₂H₄NNaO₂ · xH₂O | [6] |

| Molecular Weight | 97.05 g/mol (anhydrous basis) | [5] |

| Melting Point | 197-201 °C | [2] |

| Solubility | Highly soluble in water | [3] |

| Hygroscopicity | Hygroscopic | [3] |

| pH (in solution) | Slightly alkaline | [3] |

| Density (of solution) | Increases with concentration and decreases with temperature | |

| Viscosity (of solution) | Increases with concentration and decreases with temperature |

Formulation and Applications

This compound is a valuable excipient in pharmaceutical formulations, primarily due to its buffering capacity and stabilizing properties.

Role in Pharmaceutical Formulations

In parenteral formulations, a glycine-sodium hydroxide (B78521) buffer system is utilized to maintain the pH of the solution, which is crucial for the stability and solubility of the active pharmaceutical ingredient (API).[2] It can also act as a tonicity agent and a chelating agent in certain drug formulations.[2]

Representative Formulation

Table 2 provides a representative example of a parenteral formulation that could utilize a glycine-based buffering system.

Table 2: Example of a Parenteral Formulation with a Glycine Buffer System

| Component | Function | Representative Concentration Range |

| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | Varies based on drug |

| Glycine | Buffering Agent | 0.1 - 2.5% (w/v) |

| Sodium Hydroxide | pH Adjuster | q.s. to target pH |

| Mannitol/Sorbitol | Bulking Agent | 2 - 5% (w/v) |

| Polysorbate 80 | Surfactant | 0.01 - 0.1% (w/v) |

| Water for Injection | Vehicle | q.s. to final volume |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct neutralization of glycine with sodium hydroxide.

Materials:

-

Glycine (reagent grade)

-

Sodium hydroxide (reagent grade)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of glycine in a minimal amount of warm deionized water with stirring.

-

In a separate container, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the glycine solution with continuous stirring. Monitor the pH to ensure complete neutralization (target pH will be in the alkaline range).

-

The resulting solution of sodium glycinate can be concentrated by gentle heating under reduced pressure to induce crystallization.

-

The crystallization process can be facilitated by the addition of a less polar solvent, such as ethanol, until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of glycine sodium salt.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A buffered aqueous solution is often employed. For example, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) can be used. For derivatized amino acids, specific gradient conditions may be required.[11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized glycine.[12]

-

Temperature: Ambient or controlled column temperature (e.g., 30 °C).

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Prepare a series of standard solutions of known concentrations of glycine sodium salt.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of this compound, including its water content and decomposition profile.

Instrumentation and Conditions:

-

TGA/DSC Instrument: A simultaneous TGA/DSC instrument.

-

Sample Pan: Platinum or alumina (B75360) pans.

-

Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature above the expected decomposition point (e.g., 30°C to 600°C).

Expected Results:

-

TGA: A weight loss step corresponding to the loss of water of hydration would be observed at temperatures typically below 150°C. Further weight loss at higher temperatures would indicate the decomposition of the anhydrous salt.

-

DSC: An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the initial weight loss in the TGA. Subsequent endothermic or exothermic peaks would correspond to melting and decomposition of the anhydrous salt. The thermal decomposition of glycine itself is an endothermic process.[13]

Workflow and Process Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a fundamental compound in pharmaceutical development with well-established roles as a buffer and stabilizer. While its basic chemical structure and physicochemical properties are understood, detailed crystallographic information on the simple hydrate remains an area for further public domain research. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, analysis, and formulation of this important pharmaceutical excipient.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Sodium Glycinate Supplier | 6000-44-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. Sodium glycinate | 6000-44-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. An insight into hydration structure of sodium glycinate from ab initio quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

glycine sodium salt hydrate CAS number and purity

An In-depth Technical Guide on Glycine (B1666218) Sodium Salt Hydrate (B1144303): CAS Number and Purity

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical and physical properties of reagents is paramount. This guide provides detailed information on glycine sodium salt hydrate, focusing on its Chemical Abstracts Service (CAS) number and typical purity levels. Furthermore, it outlines key experimental protocols for purity determination and presents a logical workflow for its analysis.

Physicochemical Properties and Identification

This compound is the sodium salt of glycine, a non-essential amino acid. It is commonly used in buffer solutions, for electrophoresis, and in preparative chromatography.[1][2] The hydrate form indicates the presence of water molecules within its crystalline structure, which can influence its stability and solubility.[3]

CAS Number and Purity

The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The purity of a chemical is a critical parameter, particularly in pharmaceutical applications, as impurities can affect the efficacy, safety, and stability of the final product.

| Compound Name | CAS Number | Typical Purity | Notes |

| This compound | 207300-76-3 | ≥98% to ≥99% (HPLC) | The degree of hydration (xH₂O) can be variable.[4][5][6][7] |

| Glycine Sodium Salt Anhydrous | 6000-44-8 | ≥98% | The anhydrous form is also commercially available.[8] |

Experimental Protocols for Purity Determination

The determination of purity for this compound can be accomplished through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the presence of organic impurities, while titration is a classical method for quantitative analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of glycine and its potential impurities.[9]

Objective: To quantify the amount of glycine sodium salt and separate it from potential impurities such as hydantoin, hydantoic acid, and diglycylglycine.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 analytical column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Methanol (B129727) (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: A mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Mobile Phase B: A solution of 5-30 mmol/L potassium dihydrogen phosphate in a mixture of acetonitrile and methanol (e.g., 90:10 v/v).

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water) to a known concentration.

-

-

Sample Solution Preparation:

-

Accurately weigh a sample of the this compound to be tested and prepare a solution of the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18

-

Column Temperature: 20-50°C

-

Flow Rate: As per column specifications (e.g., 1.0 mL/min)

-

Detection Wavelength: 200-260 nm

-

Injection Volume: 5-15 µL

-

Elution: A suitable gradient or isocratic elution program should be developed to achieve optimal separation.

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

The purity is calculated by comparing the peak area of the glycine in the sample solution to that of the standard solution.

-

Purity Assay by Titration (Sørensen Formol Titration)

This titrimetric method is a classic approach for the quantification of amino acids.[3][8]

Principle: The amino group of glycine interferes with the direct titration of its carboxyl group. Formaldehyde (B43269) is added to react with the amino group, forming a Schiff base. This reaction effectively blocks the basicity of the amino group, allowing the carboxylic acid functionality to be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521).

Instrumentation:

-

Burette (50 mL)

-

Pipettes

-

Conical flasks (250 mL)

-

pH meter or phenolphthalein (B1677637) indicator

Reagents:

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized

-

Formaldehyde solution (40%), neutralized

-

Phenolphthalein indicator solution

-

This compound sample

Procedure:

-

Preparation of Neutralized Formaldehyde:

-

To a volume of 40% formaldehyde solution, add a few drops of phenolphthalein indicator.

-

Titrate with the standardized NaOH solution until a faint pink color persists.

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in deionized water in a conical flask.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the sample solution.

-

Add the prepared neutralized formaldehyde solution. The pink color, if any, should disappear.

-

Titrate the solution with the standardized 0.1 M NaOH solution until a stable faint pink endpoint is reached.

-

-

Calculation:

-

The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial mass of the sample.

-

Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for the analytical characterization of this compound and a conceptual pathway of its application.

Caption: A typical workflow for the purity determination of this compound.

Caption: Conceptual role of this compound as an excipient in drug formulation.

References

- 1. Glycine = 99 HPLC 207300-76-3 [sigmaaldrich.com]

- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Sigma Aldrich Fine Chemicals Biosciences this compound >=99% | Fisher Scientific [fishersci.com]

- 6. helixchrom.com [helixchrom.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aqueous Solubility of Glycine Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of glycine (B1666218) sodium salt hydrate (B1144303). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the underlying chemical equilibria.

Quantitative Solubility Data

The aqueous solubility of glycine sodium salt is significantly influenced by the pH of the solution. At 25°C, precision measurements have been conducted across a wide pH range, revealing the complex interplay between the different ionic species of glycine.[1][2][3]

Table 1: Aqueous Solubility of Glycine and its Sodium Salt at 25°C

| pH | Total Glycine Solubility (M) | Predominant Species in Solution |

| < 2.34 | > 2.84 | Cationic Glycine (H₃N⁺CH₂COOH) |

| 2.34 - 9.60 | ~2.84 | Zwitterionic Glycine (H₃N⁺CH₂COO⁻) |

| > 9.60 | Increases significantly | Anionic Glycine (H₂NCH₂COO⁻) |

| 12.4 | High | Primarily Sodium Glycinate (B8599266) |

Note: The data is primarily derived from studies on glycine and its salts at 25°C. The solubility of the sodium salt form is most relevant at pH values above the pKa of the amino group (9.60).[1][2][3]

Experimental Protocols

The determination of the aqueous solubility of glycine sodium salt involves precise and controlled experimental procedures. The following protocol is based on established methods for measuring the solubility of amino acid salts.[1][2][3]

Materials and Reagents

-

Glycine Sodium Salt Hydrate (High Purity)

-

Deionized Water (Resistivity > 18 MΩ·cm)

-

Hydrochloric Acid (HCl) solutions (for pH adjustment)

-

Sodium Hydroxide (NaOH) solutions (for pH adjustment)

-

Calibrated pH meter and electrode

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical technique for concentration measurement.

Solubility Determination Workflow

The following diagram illustrates the typical workflow for determining the equilibrium solubility of this compound.

Figure 1: Experimental workflow for solubility determination.

Detailed Methodological Steps

-

Preparation of Solutions: A series of aqueous solutions with different initial pH values are prepared using deionized water and appropriate amounts of HCl or NaOH.

-

Sample Preparation: An excess amount of this compound is added to each pH-adjusted solution in sealed containers. This ensures that a saturated solution is achieved.

-

Equilibration: The containers are placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

pH Measurement: After equilibration, the agitation is stopped, and the solid is allowed to settle. The pH of the supernatant (the saturated solution) is carefully measured using a calibrated pH meter.

-

Sample Filtration and Dilution: A sample of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles. The clear filtrate is then accurately diluted with a suitable solvent (e.g., deionized water) to a concentration within the calibration range of the analytical method.

-

Concentration Analysis: The concentration of glycine in the diluted filtrate is determined using a validated analytical technique such as HPLC with a suitable detector (e.g., UV or mass spectrometry).

-

Data Analysis: The solubility at each final pH is calculated from the measured concentration and the dilution factor.

Chemical Equilibria and Signaling Pathways

The solubility of glycine sodium salt is governed by the acid-base equilibria of glycine in an aqueous solution. Glycine can exist in three different ionic forms depending on the pH, which directly impacts its interaction with water and, consequently, its solubility.

The following diagram illustrates the chemical equilibria of glycine in water.

Figure 2: Acid-base equilibria of glycine in aqueous solution.

When this compound is dissolved in water, it primarily dissociates to yield the anionic form of glycine (glycinate) and a sodium ion. The glycinate anion can then participate in the equilibrium reactions shown above, depending on the pH of the solution. The high solubility of the sodium salt is attributed to the ionic nature of the compound and the strong hydration of the sodium and glycinate ions.[6]

Conclusion

The aqueous solubility of this compound is a critical parameter for its application in research, pharmaceuticals, and other industries. Its solubility is highly dependent on the pH of the medium, with significantly increased solubility in the alkaline range where the anionic form of glycine predominates. The experimental determination of its solubility requires rigorous control of conditions, particularly temperature and pH, and the use of validated analytical methods. The provided data and protocols in this guide serve as a valuable resource for professionals working with this compound.

References

- 1. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | 학회 [koreascience.kr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. spectrumchemical.com [spectrumchemical.com]

Glycine Sodium Salt Hydrate vs. Glycine Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of glycine (B1666218) sodium salt hydrate (B1144303) and glycine free base, focusing on their physicochemical properties, stability, and applications in pharmaceutical development. The information is intended to assist researchers and formulation scientists in making informed decisions when selecting the appropriate form of glycine for their specific application.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is crucial for predicting the behavior of an excipient during formulation and storage. The following tables summarize the key properties of glycine free base and glycine sodium salt hydrate.

Table 1: General Physicochemical Properties

| Property | Glycine Free Base | This compound |

| Chemical Formula | C₂H₅NO₂ | C₂H₄NNaO₂ · xH₂O |

| Molecular Weight (anhydrous) | 75.07 g/mol [1] | 97.05 g/mol |

| Appearance | White crystalline powder[2][3] | White or yellowish crystalline powder[4] |

| Taste | Sweet[3][5][6] | - |

| Odor | Odorless[2][6] | Odorless |

| pKa | pKa₁ (COOH): ~2.34-2.4pKa₂ (NH₃⁺): ~9.60-9.8[2][6] | The pKa of the amino group is ~9.6-9.8. The carboxyl group is salified. |

| pH (in aqueous solution) | ~5.9-6.4 (neutral) | 11.1 - 12.0 (10% aqueous solution)[7][8] |

| Density | ~1.161 - 1.607 g/cm³[5] | ~1.014 g/cm³[4] |

Table 2: Thermal and Solubility Properties

| Property | Glycine Free Base | This compound |

| Melting Point | Decomposes at ~233-251°C[1][5] | 197-201°C[7][9][10] |

| Solubility in Water | 25.0 g/100 mL at 25°C[6] | >50 g/100 mL at 20°C[7] |

| Hygroscopicity | Non-hygroscopic to slightly hygroscopic | Hygroscopic[4] |

Stability Profile

The stability of an excipient is a critical factor in determining the shelf-life and performance of a pharmaceutical product.

Glycine Free Base: Glycine in its free base form is generally considered to be a stable amino acid. In the solid state, it is not particularly sensitive to heat, with decomposition occurring at high temperatures (around 233°C)[5]. However, in the presence of reducing sugars, it can participate in the Maillard reaction, leading to browning and degradation of the product.

This compound: As a salt of a weak acid and strong base, aqueous solutions of glycine sodium salt are alkaline. This higher pH can influence the stability of the active pharmaceutical ingredient (API) and other excipients in a formulation. Being hygroscopic, this compound requires storage in well-closed containers to prevent moisture uptake, which could lead to physical changes such as caking and potential chemical degradation[4].

Solubility Characteristics

The solubility of glycine is pH-dependent. Glycine free base exhibits its lowest solubility at its isoelectric point (pI ≈ 5.97) and its solubility increases significantly at pH values below its pKa₁ and above its pKa₂.

This compound is the salt of a strong base (NaOH) and a weak acid (glycine). Its high solubility in water is a key differentiator from the free base[7]. This enhanced solubility can be advantageous in liquid formulations or where rapid dissolution is required.

Bioavailability

Applications in Drug Development

Both forms of glycine are utilized in the pharmaceutical industry, with the choice depending on the specific requirements of the formulation.

Glycine Free Base:

-

Buffering Agent: Due to its zwitterionic nature, glycine can act as a buffer in the pH range around its pKa values.

-

Bulking Agent in Lyophilization: It is used to provide an elegant cake structure in freeze-dried products[12].

-

Protein Stabilization: Glycine is known to stabilize proteins in both liquid and solid formulations by mechanisms such as preferential exclusion[6][7].

-

Sweetener/Flavoring Agent: Its sweet taste can help to mask the unpleasant taste of some APIs[3].

This compound:

-

pH Modifier: Due to its alkaline nature in solution, it can be used to adjust the pH of formulations.

-

High Solubility Excipient: Its high aqueous solubility makes it suitable for liquid formulations where a high concentration of glycine is required.

-

Component of Buffer Systems: It is used in the preparation of alkaline buffer systems, such as glycine-NaOH buffers[7].

Experimental Protocols

Detailed, step-by-step protocols for direct comparative studies are not widely published. However, the following sections provide representative methodologies for key experiments.

Comparative Solubility Determination

Objective: To determine and compare the aqueous solubility of glycine free base and this compound at different temperatures.

Methodology (Shake-Flask Method):

-

Prepare saturated solutions of each compound by adding an excess amount of the solid to a known volume of purified water in sealed flasks.

-

Equilibrate the flasks in a temperature-controlled water bath at various temperatures (e.g., 25°C, 37°C, 50°C) with constant agitation for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., water).

-

Quantify the concentration of glycine in the diluted solution using a validated analytical method, such as a stability-indicating HPLC-UV method.

-

Calculate the solubility in g/100 mL or other appropriate units.

Comparative Hygroscopicity Testing

Objective: To assess and compare the moisture sorption properties of glycine free base and this compound.

Methodology (Gravimetric Sorption Analysis):

-

Place a accurately weighed sample of each compound (e.g., 10-20 mg) into the sample pan of a dynamic vapor sorption (DVS) instrument.

-

Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

-

Subject the sample to a pre-defined humidity program, typically involving stepwise increases in RH from 0% to 90% and subsequent decreases back to 0% RH, all at a constant temperature.

-

Record the change in mass at each RH step until equilibrium is reached.

-

Plot the percentage change in mass versus RH to generate a moisture sorption-desorption isotherm.

Stability-Indicating HPLC Method for Glycine

Objective: To develop and validate an HPLC method capable of separating glycine from its potential degradation products, which can then be used in a comparative stability study.

Representative HPLC Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds like glycine.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is common for non-chromophoric amino acids like glycine.

-

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, solutions of glycine and glycine sodium salt would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The stressed samples would then be analyzed to ensure that the degradation products are resolved from the parent glycine peak.

Signaling Pathways and Logical Relationships

Glycinergic Signaling Pathway

Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It binds to the glycine receptor (GlyR), a ligand-gated chloride ion channel. The binding of glycine opens the channel, leading to an influx of chloride ions, which hyperpolarizes the postsynaptic neuron and reduces its excitability. The choice between glycine free base and its sodium salt in a formulation is unlikely to directly impact this signaling pathway at the receptor level, as the active species is the glycinate (B8599266) anion or zwitterion. However, formulation characteristics such as pH and ionic strength, which are influenced by the choice of the glycine form, can affect the overall stability and delivery of a drug product targeting this pathway.

References

- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine Crystallization During Freezing: The Effects of Salt Form, pH, and Ionic Strength | Semantic Scholar [semanticscholar.org]

- 4. Glycine | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizing intracellular glycine with two-dye and single-dye ratiometric RNA-based sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Available versus digestible amino acids - new stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

The Critical Role of Hydration in Glycine Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) sodium salt, or sodium glycinate (B8599266), is a widely utilized compound in the pharmaceutical industry, often employed as a buffering agent, excipient, and a component in drug formulations.[1][2] Its efficacy and stability are profoundly influenced by its hydration state. The presence of water molecules within the crystal lattice—forming hydrates—can significantly alter the salt's physicochemical properties, including solubility, stability, and mechanical characteristics.[3][4] This guide provides an in-depth technical overview of the role of hydration in glycine sodium salt, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing critical relationships to inform research and drug development.

Physicochemical Properties of Glycine Sodium Salt Hydrates

Glycine sodium salt can exist in anhydrous and various hydrated forms, with the specific form influencing its behavior in pharmaceutical applications.[1][5] The degree of hydration affects properties such as solubility, which is a critical factor for bioavailability and formulation performance.[6][7] While anhydrous forms of active pharmaceutical ingredients (APIs) typically exhibit higher aqueous solubility, the conversion to a more stable, less soluble hydrate (B1144303) form upon exposure to moisture is a common challenge in drug development.[3][6]

| Property | Glycine Sodium Salt (Anhydrous) | Glycine Sodium Salt (Hydrate) | Reference(s) |

| CAS Number | 6000-44-8 | 6000-44-8 | [1][8] |

| Molecular Formula | C₂H₄NNaO₂ | C₂H₄NNaO₂·xH₂O | [9][10] |

| Molecular Weight | 97.05 g/mol | 97.05 g/mol (anhydrous basis) | [10][11] |

| Appearance | White to off-white crystalline powder | White or yellowish crystalline powder | [1][11][12] |

| Solubility in Water | Highly soluble | Soluble | [1][12] |

| Melting Point | Decomposes ~290°C | 197-201°C (may vary with hydration state) | [10][11] |

| Hygroscopicity | Hygroscopic | Hygroscopic | [12] |

Structural Analysis of Hydrated Glycine Sodium Salt

The crystal structure of hydrated salts reveals how water molecules are integrated into the lattice. In hydrated glycine sodium salt, water molecules typically form hydrogen bonds with the carboxylate and amino groups of the glycinate ion and coordinate with the sodium cation.[13] This network of hydrogen bonds stabilizes the crystal structure.[14] The specific arrangement and stoichiometry of water molecules define the hydrate form (e.g., monohydrate, dihydrate).[15] Understanding this structure is crucial for predicting stability and behavior.

Figure 1: Molecular interactions in the hydrated glycine sodium salt crystal lattice.

Experimental Characterization of Hydration

A suite of analytical techniques is employed to identify and quantify the hydration state of pharmaceutical salts.[3][16] These methods provide critical data on water content, thermal stability, and crystal structure.

A. Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content (degree of hydration) by measuring mass loss as a function of temperature.[17]

-

Methodology:

-

Accurately weigh 5-10 mg of the glycine sodium salt sample into a TGA pan (typically aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).

-

Apply a linear heating ramp, for example, from 25°C to 300°C at a rate of 10°C/min.[18]

-

Record the mass loss over time. The stepwise mass loss corresponds to the loss of bound water. The stoichiometry of the hydrate can be calculated from this percentage loss.[15]

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: To measure heat flow associated with thermal events like dehydration (endothermic) and phase transitions.[19]

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Monitor the differential heat flow between the sample and the reference. Endothermic peaks indicate events such as the loss of water or melting.[20]

-

C. Powder X-Ray Diffraction (PXRD)

-

Objective: To identify the crystalline form (anhydrous vs. hydrate) by analyzing the unique diffraction pattern.[21]

-

Methodology:

-

Gently grind the sample to a fine, uniform powder to minimize preferred orientation effects.

-

Pack the powder into a sample holder.

-

Place the sample in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan a range of 2θ angles (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.[22]

-

The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystal structure. Different hydrate forms will produce distinct patterns.[23][24]

-

D. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and changes in hydrogen bonding associated with hydration.

-

Methodology:

-

Prepare the sample, typically using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For KBr pellets, mix a small amount of sample with dry KBr powder and press into a transparent disk.

-

For ATR, place the powder sample directly onto the ATR crystal.

-

Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).

-

The presence of water is indicated by broad absorption bands in the O-H stretching region (~3500-3200 cm⁻¹) and the H-O-H bending region (~1650 cm⁻¹).[25][26] The positions of these bands can provide information on the strength of hydrogen bonding.[27]

-

References

- 1. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]

- 2. drugs.com [drugs.com]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catsci.com [catsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsavers.com [chemsavers.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chembk.com [chembk.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of the sucrose/glycine/water system by differential scanning calorimetry and freeze-drying microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. www2.latech.edu [www2.latech.edu]

- 22. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 24. rigaku.com [rigaku.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Glycine Sodium Salt Hydrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safe handling of glycine (B1666218) sodium salt hydrate (B1144303), a compound utilized in various biochemical and pharmaceutical applications.

Chemical and Physical Properties

Glycine sodium salt hydrate is the sodium salt of the amino acid glycine, existing in a hydrated form. It is commonly used as a buffering agent and a component in cell culture media and electrophoresis buffers.[1][2] Its zwitterionic nature, with both a weak base (amino group) and a weak acid (carboxylate group), allows it to buffer effectively.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂H₄NNaO₂·xH₂O | [4][5] |

| Molecular Weight | 97.05 g/mol (anhydrous) | [6][7] |

| Appearance | White crystalline powder or granular chunks.[2][4][8] | [2][4][8] |

| Odor | Odorless to ammonia-like.[4][6] | [4][6] |

| pH | 11-11.4 (5% aqueous solution).[6] | [6] |

| Melting Point | 197 - 201 °C (386.6 - 393.8 °F).[6][9] | [6][9] |

| Solubility | Soluble in water.[1][6] | [1][6] |

| Hygroscopicity | Hygroscopic.[6] | [6] |

Hazard Identification and Toxicological Data

While generally not classified as a hazardous substance under OSHA and GHS guidelines, this compound may cause irritation to the eyes, skin, and respiratory tract.[4][6][9] The toxicological properties of this material have not been fully investigated.[8]

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| Acute Toxicity | LD50/LC50: Not available. | Not applicable | [8] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[8][9] | Not applicable | [8][9] |

Potential Health Effects: [4][8]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May cause irritation of the digestive tract.

-

Inhalation: May cause respiratory tract irritation.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks and maintain the integrity of the compound.

Handling

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[6][8] If dust is generated, a respirator is required.[9]

-

Hygiene: Wash thoroughly after handling.[8] Avoid contact with eyes, skin, and clothing.[8] Do not ingest or inhale.[8]

-

Dust: Minimize dust generation and accumulation.[8] Avoid breathing dust.[8]

Storage

-

Container: Store in a tightly closed container.[8]

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Protect from moisture as the substance is hygroscopic.[6]

-

Incompatible Materials: Avoid strong oxidizing agents.[4][8]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8] | [8] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[8] | [8] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8] | [8] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8] | [8] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[8]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and ammonia.[6][8]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1. Ensure adequate ventilation. Avoid generating dusty conditions.[6][8]

-

Environmental Precautions: Do not let the product enter drains.[9][10]

-

Containment and Cleanup: Vacuum or sweep up material and place it into a suitable disposal container.[8] Clean up spills immediately.[8]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[8]

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat, and exposure to moist air or water.[6][8]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases, and ammonia.[6][8]

-

Hazardous Polymerization: Has not been reported.[8]

Experimental Protocols

Detailed experimental protocols for assessing the safety of a chemical substance like this compound would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized methods ensure that the data generated is reliable and comparable.

Example Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) of the dorsal skin of the animal.

-

0.5 g of the test substance, moistened with a small amount of water to form a paste, is applied to the test site and covered with a gauze patch and non-irritating tape.

-

The exposure period is 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Evaluation: The degree of skin reaction is scored according to a standardized scale. The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for handling a spill of this compound.

Caption: Decision logic for selecting appropriate PPE.

References

- 1. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]

- 2. GLYCINE, SODIUM SALT HYDRATE, 99 | 207300-76-3 [chemicalbook.com]

- 3. This compound (207300-76-3) for sale [vulcanchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. geneseo.edu [geneseo.edu]

Methodological & Application

Application Notes: Preparation of Tris-Glycine Buffer with Glycine Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-glycine and Tris-glycine-SDS buffers are fundamental components in various biochemical and molecular biology techniques, most notably in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins.[1][2][3][4] This buffer system is integral to both denaturing (SDS-PAGE) and non-denaturing protein analysis, which are critical steps in drug discovery and development for protein characterization, purity assessment, and interaction studies.[5][6][7]

Traditionally, these buffers are prepared using crystalline glycine (B1666218). However, glycine sodium salt hydrate (B1144303), a salt of glycine, presents an alternative with high water solubility.[8][9][10] The use of the sodium salt will result in a more alkaline starting solution, necessitating a careful pH adjustment with hydrochloric acid (HCl) to achieve the desired operational pH, typically around 8.3 for standard Laemmli systems.

These application notes provide a detailed protocol for the preparation of a 10X Tris-glycine-SDS running buffer using glycine sodium salt hydrate, alongside a protocol for a standard Tris-glycine-SDS buffer for comparison.

Materials and Reagents

| Reagent | Grade | Vendor Example |

| Tris base | Molecular Biology | Sigma-Aldrich |

| Glycine | Molecular Biology | Sigma-Aldrich |

| This compound | Reagent | CP Lab Safety |

| Sodium Dodecyl Sulfate (SDS) | Molecular Biology | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Analytical | Thermo Fisher Scientific |

| Deionized Water (dH₂O) | --- | --- |

Quantitative Data Summary

The following tables provide the necessary masses of reagents to prepare 1 liter of 10X Tris-glycine-SDS running buffer.

Table 1: Standard 10X Tris-Glycine-SDS Buffer (pH 8.3)

| Component | Molecular Weight ( g/mol ) | Concentration (10X) | Mass for 1 L (g) |

| Tris base | 121.14 | 250 mM | 30.3 |

| Glycine | 75.07 | 1.92 M | 144.0 |

| SDS | 288.38 | 1% (w/v) | 10.0 |

Table 2: Modified 10X Tris-Glycine-SDS Buffer with this compound (pH adjusted to 8.3)

| Component | Molecular Weight ( g/mol ) | Concentration (10X) | Mass for 1 L (g) |

| Tris base | 121.14 | 250 mM | 30.3 |

| Glycine sodium salt (anhydrous) | 97.05 | 1.92 M | 186.3 |

| SDS | 288.38 | 1% (w/v) | 10.0 |

| HCl | ~12 M (concentrated) | As needed for pH adjustment | ~15-20 mL (approximate) |

Note: The molecular weight of glycine sodium salt is for the anhydrous form.[8][10] The actual mass may need slight adjustment depending on the hydration state of the specific lot.

Experimental Protocols

Protocol 1: Preparation of Standard 10X Tris-Glycine-SDS Running Buffer

-

Add approximately 800 mL of dH₂O to a 1 L beaker with a magnetic stir bar.

-

Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.

-

Weigh out 144.0 g of glycine and add it to the beaker. Stir until fully dissolved.

-

Weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

The pH of this solution should be approximately 8.3 and generally does not require adjustment.[11]

-

Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH₂O.

Protocol 2: Preparation of 10X Tris-Glycine-SDS Running Buffer with this compound

-

Add approximately 800 mL of dH₂O to a 1 L beaker with a magnetic stir bar.

-

Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.

-

Weigh out 186.3 g of this compound and add it to the beaker. Stir until fully dissolved.

-

Crucial Step: pH Adjustment. The initial pH of the solution will be significantly above 8.3. Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter. Add the acid dropwise, allowing the solution to equilibrate before taking a reading. Adjust the pH to 8.3.

-

Once the pH is stable at 8.3, weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH₂O.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for preparing the Tris-glycine buffer with this compound, highlighting the critical pH adjustment step.

Caption: Workflow for preparing Tris-glycine buffer with this compound.

Experimental Workflow: SDS-PAGE

This diagram outlines the general workflow for using the prepared Tris-glycine-SDS buffer in an SDS-PAGE experiment.

References

- 1. How Does SDS-PAGE Work? - Creative Proteomics [creative-proteomics.com]

- 2. SDS-PAGE - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. canvaxbiotech.com [canvaxbiotech.com]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. archivemarketresearch.com [archivemarketresearch.com]

- 8. calpaclab.com [calpaclab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. laboratorynotes.com [laboratorynotes.com]

Application Notes and Protocols for SDS-PAGE Running Buffer: Utilizing Glycine Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The composition of the electrophoresis running buffer is critical for achieving optimal resolution and sharp protein bands. The most common running buffer, the Laemmli buffer, utilizes a discontinuous buffer system with Tris and glycine (B1666218). Glycine, with its pKa values of approximately 2.34 and 9.6, plays a crucial role. In the stacking gel (pH 6.8), glycine exists predominantly as a zwitterion, allowing proteins to be concentrated into a narrow band. As the proteins move into the resolving gel (pH 8.8), the higher pH causes glycine to become negatively charged (glycinate), increasing its mobility and allowing the sieving effect of the polyacrylamide matrix to separate proteins based on size.